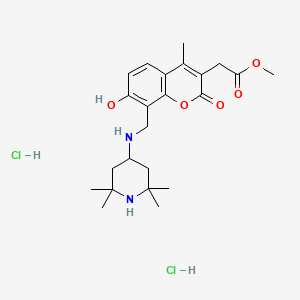
C23H34Cl2N2O5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C23H34Cl2N2O5 1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (2:4:1) . This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (2:4:1) involves multiple steps. The primary synthetic route includes the reaction of piperazine with phenoxyacetaldehyde under controlled conditions to form the intermediate product. This intermediate is then reacted with 2,3,4-trimethoxybenzyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (241): undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (241): has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (2:4:1) involves its interaction with specific molecular targets. It binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenoxy-3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propan-2-ol dihydrochloride
- 1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (2:4:1) .
Uniqueness
The uniqueness of 1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (2:4:1) lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C23H34Cl2N2O5 |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
methyl 2-[7-hydroxy-4-methyl-2-oxo-8-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]chromen-3-yl]acetate;dihydrochloride |
InChI |
InChI=1S/C23H32N2O5.2ClH/c1-13-15-7-8-18(26)17(20(15)30-21(28)16(13)9-19(27)29-6)12-24-14-10-22(2,3)25-23(4,5)11-14;;/h7-8,14,24-26H,9-12H2,1-6H3;2*1H |
InChI Key |
NIMWGWFHEOBLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CNC3CC(NC(C3)(C)C)(C)C)O)CC(=O)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


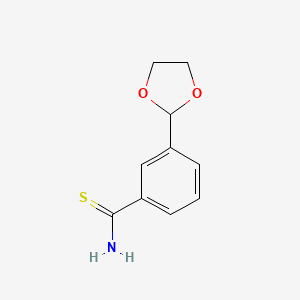
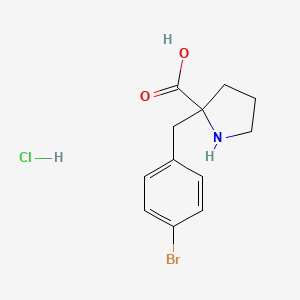
![6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one](/img/structure/B12629441.png)
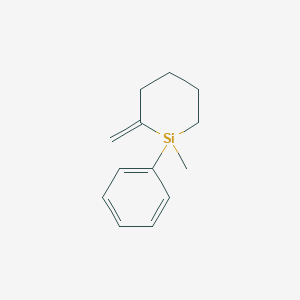
![Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate](/img/structure/B12629467.png)

![N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12629472.png)
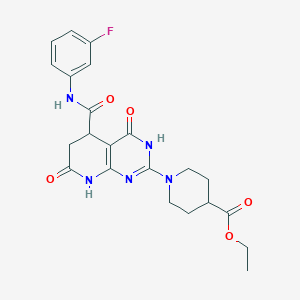

![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12629489.png)
![3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide](/img/structure/B12629493.png)
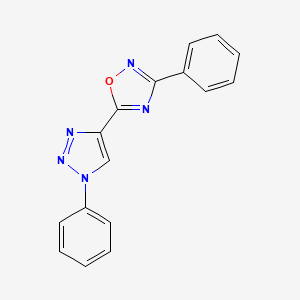

![1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B12629508.png)
